![molecular formula C14H13N3O3 B13223373 2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13223373.png)
2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs), which are highly efficient and environmentally friendly. One common method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes . This reaction typically occurs under moderate to good yields and involves the use of spectral methods to establish the structure of the resulting pyridopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, with a focus on optimizing reaction conditions to achieve high yields and purity. The use of green solvents and catalysts, such as water and p-toluene sulfonic acid (PTSA), can enhance the efficiency and environmental sustainability of the production process .
化学反应分析
Types of Reactions
2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium on carbon), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems .
Major Products
科学研究应用
作用机制
The mechanism of action of 2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyridopyrimidine core can interact with various enzymes and receptors. These interactions can lead to the inhibition of bacterial growth, modulation of inflammatory responses, and interference with viral replication .
相似化合物的比较
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives, such as:
- 4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one
- 9-Nitro-1,2,3,4,7,8-hexahydro-6H-pyrido[1,2-a]pyrimidin-6-ones
Uniqueness
2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the nitrophenyl group, which enhances its electron-withdrawing properties and potential biological activities. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its diverse applications in scientific research .
属性
分子式 |
C14H13N3O3 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC 名称 |
2-(3-nitrophenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3O3/c18-14-9-12(15-13-6-1-2-7-16(13)14)10-4-3-5-11(8-10)17(19)20/h3-5,8-9H,1-2,6-7H2 |
InChI 键 |
ODPOSYFZRQFTIJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2C(=NC(=CC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene](/img/structure/B13223290.png)
![1-{[(Benzyloxy)carbonyl]amino}-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid](/img/structure/B13223295.png)
![6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one](/img/structure/B13223317.png)

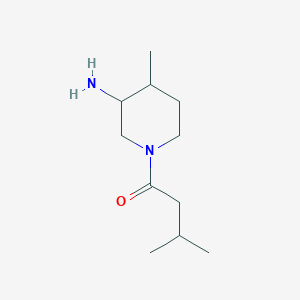
![3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13223325.png)
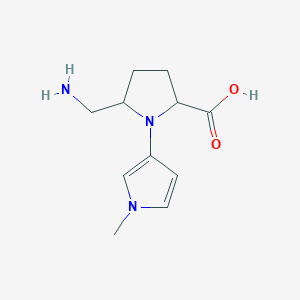
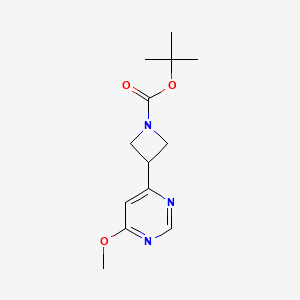
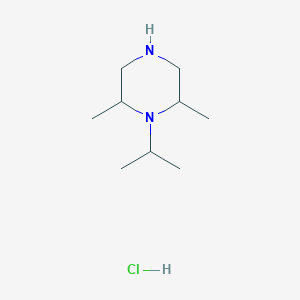
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13223343.png)

![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13223365.png)
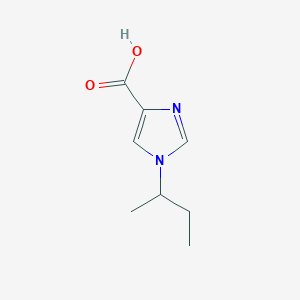
![3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylicacid](/img/structure/B13223372.png)
